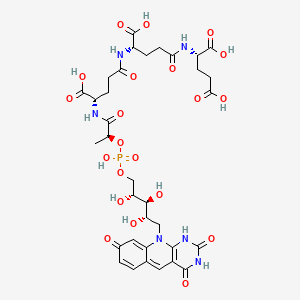

coenzyme alpha-F420-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coenzyme alpha-F420-3 is the amide obtained by formal condensation of the carboxylic acid group of F420-0 with the amino group of L-gamma-glutamyl-L-gamma-glutamyl-L-glutamic acid. It has a role as a coenzyme. It is a member of pyrimidoquinolines and a ribitol phosphate. It derives from a 7,8-didemethyl-8-hydroxy-5-deazariboflavin. It is a conjugate acid of a this compound(5-).

Aplicaciones Científicas De Investigación

Industrial Applications

1. Biocatalysis

Coenzyme alpha-F420-3 is increasingly being utilized in industrial biocatalysis due to its ability to catalyze complex reactions that are otherwise difficult to achieve using conventional methods. Key applications include:

- Synthesis of Pharmaceuticals : F420-dependent enzymes have been employed in the biosynthesis of important pharmaceuticals such as tetracycline antibiotics. These enzymes facilitate the formation of critical intermediates through redox reactions that are highly specific and efficient .

- Biodegradation of Environmental Contaminants : The cofactor plays a crucial role in the biodegradation of hazardous compounds like aflatoxins and picrates. F420-dependent oxidoreductases can transform these contaminants into less harmful substances, highlighting their potential for environmental remediation .

2. Heterologous Production

Recent advancements have enabled the heterologous production of this compound in non-native organisms such as Escherichia coli. This development allows for large-scale production and opens avenues for its application in various biotechnological processes .

Medical Applications

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . Its mechanism involves targeting bacterial metabolic pathways that are essential for survival.

2. Activation of Prodrugs

In medical research, this compound is being explored for its role in activating prodrugs used in treating tuberculosis. Specifically, it has been shown to activate compounds like pretomanid and delamanid within Mycobacterium tuberculosis, enhancing their therapeutic efficacy .

Environmental Applications

1. Methanogenesis

This compound is integral to the process of methanogenesis, where it facilitates the conversion of organic substrates into methane by methanogenic archaea. This process not only contributes to global carbon cycling but also offers insights into sustainable energy production through biogas generation .

2. Soil Microbial Ecology

The presence of genes encoding F420 biosynthesis enzymes across diverse microbial communities suggests its widespread ecological significance. These findings indicate that this compound may play a role in soil health and nutrient cycling, impacting agricultural productivity .

Data Summary

Case Studies

Case Study 1: Tetracycline Biosynthesis

Research demonstrated that F420-dependent enzymes from Streptomyces species effectively catalyze steps in tetracycline biosynthesis, showcasing the potential for using these enzymes in pharmaceutical manufacturing.

Case Study 2: Biodegradation of Aflatoxins

A study highlighted the use of F420-dependent oxidoreductases in degrading aflatoxins under anaerobic conditions, suggesting a viable method for detoxifying contaminated environments.

Propiedades

Número CAS |

106324-58-7 |

|---|---|

Fórmula molecular |

C34H43N6O21P |

Peso molecular |

902.713 |

Nombre IUPAC |

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C34H43N6O21P/c1-14(29(49)37-20(33(55)56)5-8-25(45)35-18(31(51)52)4-7-24(44)36-19(32(53)54)6-9-26(46)47)61-62(58,59)60-13-23(43)27(48)22(42)12-40-21-11-16(41)3-2-15(21)10-17-28(40)38-34(57)39-30(17)50/h2-3,10-11,14,18-20,22-23,27,42-43,48H,4-9,12-13H2,1H3,(H,35,45)(H,36,44)(H,37,49)(H,46,47)(H,51,52)(H,53,54)(H,55,56)(H,58,59)(H2,38,39,50,57)/t14-,18-,19-,20-,22-,23+,27-/m0/s1 |

Clave InChI |

LALSYVIZWOHSSQ-LROHGRLLSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O |

Sinónimos |

gamma-monoglutamyl-coenzyme F420 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.